molecular formula C24H21NO3S B2670733 (2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114660-47-7

(2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2670733
CAS No.: 1114660-47-7
M. Wt: 403.5
InChI Key: AOGUAZAPBZFKRC-UHFFFAOYSA-N
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Description

(2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiazine ring system with various substituents, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylamine with 3-methylbenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with sulfur and an oxidizing agent to form the benzothiazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of deep eutectic solvents, such as choline chloride-zinc chloride mixtures, can serve as green reaction media, promoting the reactions while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone
  • (3,3-dimethylpiperidin-1-yl)(6-(3-fluoro-4-methylphenyl)pyridin-2-yl)

Uniqueness

(2,4-dimethylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in its applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3S/c1-16-7-6-8-19(14-16)25-15-23(24(26)20-12-11-17(2)13-18(20)3)29(27,28)22-10-5-4-9-21(22)25/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGUAZAPBZFKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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